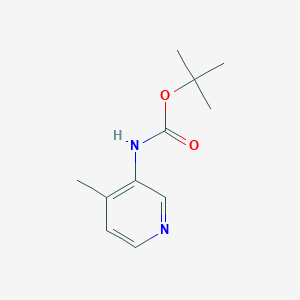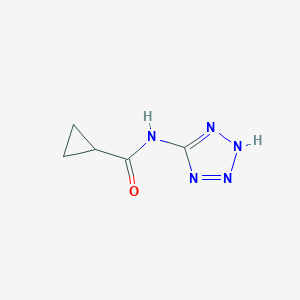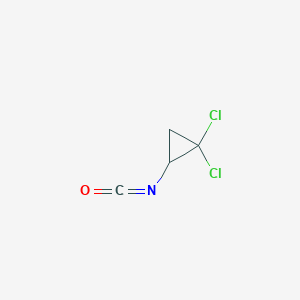![molecular formula C14H14N4O3 B071896 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol CAS No. 164355-84-4](/img/structure/B71896.png)
5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemische Und Physiologische Effekte
5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol in lab experiments is its relatively simple synthesis method. Another advantage is its broad range of potential applications in various fields. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to study its effects on specific proteins and enzymes in order to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis method for 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol involves the reaction of 4,5-dihydro-1,2,4-oxadiazol-3-amine with 2-phenyl-2-oxoacetonitrile in the presence of a suitable oxidizing agent. The resulting product is then treated with an acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biochemistry, it has been used as a probe to study protein-protein interactions. In pharmacology, it has been studied for its effects on the central nervous system.
Eigenschaften
CAS-Nummer |
164355-84-4 |
|---|---|
Produktname |
5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol |
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol |
InChI |
InChI=1S/C14H14N4O3/c15-14-7-6-10-12(17-21-16-10)13(14,19)8-11(18(14)20)9-4-2-1-3-5-9/h1-5,19H,6-8,15H2 |
InChI-Schlüssel |
JENTZDUNXHZRGI-UHFFFAOYSA-N |
SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NON=C41)O)N |
Kanonische SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NON=C41)O)N |
Synonyme |
8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-phenyl-,6-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



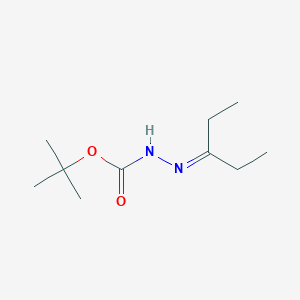
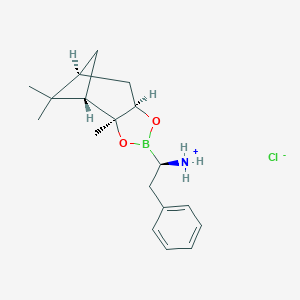
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
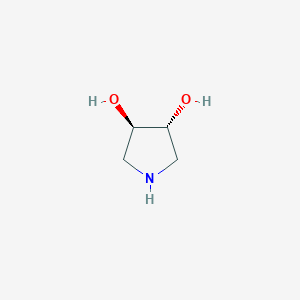
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

